{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an amino group, a dimethylamino propyl chain, and a benzimidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction using appropriate amine reagents.
Attachment of Dimethylamino Propyl Chain: The dimethylamino propyl chain is attached via alkylation reactions, often using reagents like 3-(dimethylamino)propyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in the synthesis of heterocyclic compounds.
3-(Dimethylamino)propylamine: This compound has a similar dimethylamino propyl chain and is used as an intermediate in organic synthesis.
Uniqueness
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its combination of functional groups and the benzimidazole core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-amino-1-[3-(dimethylamino)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16(2)6-3-7-17-12-5-4-10(14)8-11(12)15-13(17)9-18/h4-5,8,18H,3,6-7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVBZAFCLIAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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